methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)aniline with ethyl 2-bromoacetate under basic conditions to form the indazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then esterified to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)-1H-indazole-3-carboxylate
- Methyl 2-(trifluoromethyl)-2H-benzimidazole-3-carboxylate
- Methyl 2-(trifluoromethyl)-2H-pyrazole-3-carboxylate
Uniqueness
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2763749-18-2 |
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Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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